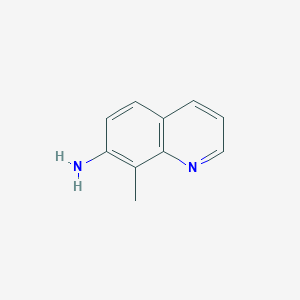

8-Methylquinolin-7-amine

Description

Properties

IUPAC Name |

8-methylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZHWWCRHGQAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Quinoline Based Architectures in Organic Synthesis and Functional Materials Science

The quinoline (B57606) scaffold is a cornerstone in the field of heterocyclic chemistry, widely recognized for its versatility as a building block in both organic synthesis and the development of functional materials. numberanalytics.comresearchgate.net First isolated from coal tar in 1834, quinoline's unique bicyclic aromatic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, endows it with a rich and diverse reactivity. rsc.orgnih.gov This allows it to participate in a wide array of chemical reactions, including electrophilic substitutions, nucleophilic additions, and metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. numberanalytics.com

In organic synthesis, numerous named reactions have been developed to construct the quinoline core, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. rsc.orgnih.gov These methods allow for the preparation of a vast library of substituted quinoline derivatives. rsc.org The functionalization of the quinoline ring is a key strategy in modern chemistry, as it allows for the fine-tuning of the molecule's pharmacological and physical properties. researchgate.net Consequently, quinoline and its derivatives are pivotal intermediates in the synthesis of a wide range of products, from pharmaceuticals to dyes and agrochemicals. researchgate.netwikipedia.org

Beyond traditional synthesis, quinoline-based structures are gaining prominence in materials science. numberanalytics.com Their planar, aromatic nature and electronic properties make them ideal candidates for creating conjugated polymers and molecules with specific optoelectronic characteristics. chemrj.org These materials have potential applications in the development of organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. numberanalytics.comchemrj.org Furthermore, quinoline derivatives serve as ligands for the formation of metal-organic frameworks (MOFs), which are materials with high porosity and potential uses in gas storage and separation. numberanalytics.comresearchgate.net

Research Context and Importance of Substituted Quinoline Amines

Within the broad class of quinoline (B57606) derivatives, substituted quinoline amines hold a particularly important position, especially in medicinal chemistry and drug discovery. chemrj.orgorientjchem.org The introduction of an amine (-NH₂) group onto the quinoline scaffold significantly influences the molecule's electronic properties, basicity, and ability to form hydrogen bonds, making it a powerful pharmacophore. researchgate.net This has led to the development of numerous biologically active compounds where the aminoquinoline core is a critical structural element. orientjchem.orgresearchgate.net

Historically, the importance of this class of compounds is exemplified by the quinoline alkaloids, such as quinine, which was the first effective treatment for malaria. rsc.orgwikipedia.org This discovery spurred the synthesis of a multitude of aminoquinoline derivatives, leading to cornerstone antimalarial drugs like chloroquine, primaquine, and amodiaquine. rsc.orgnih.gov The position and nature of the substituents on the quinoline ring are crucial for biological activity, a principle that drives structure-activity relationship (SAR) studies in drug development. rsc.orgorientjchem.org For instance, research has shown that 8-aminoquinoline (B160924) derivatives are particularly effective against certain parasites. nih.gov

The applications of substituted quinoline amines extend beyond antimalarial agents. They form the structural basis for drugs with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. orientjchem.orgresearchgate.net The ability of the quinoline nitrogen and the exocyclic amino group to chelate metal ions is another significant feature, which has been exploited in the design of metal-based therapeutics and analytical reagents. researchgate.netwikipedia.org The ongoing research into substituted quinoline amines continues to yield novel compounds with potential applications in treating a range of diseases, underscoring their enduring importance in chemical and pharmaceutical research. orientjchem.orgnih.gov

Scope and Objectives of Academic Investigations on 8 Methylquinolin 7 Amine

Strategies for Quinoline Core Synthesis and Functionalization

The construction of the fundamental quinoline ring system is the primary step, which can be followed by the introduction of the required methyl and amine substituents.

Skraup-Type Approaches for Methylquinoline Precursors

The Skraup synthesis, a classic and robust method for quinoline preparation, remains highly relevant for generating methyl-substituted precursors. researchgate.net The archetypal reaction involves heating an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net In the context of preparing a precursor for this compound, the starting material of choice is m-toluidine.

The Skraup reaction with m-toluidine typically yields a mixture of two isomeric products: 7-methylquinoline and 5-methylquinoline. deepdyve.comacs.org The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation, often facilitated by an oxidizing agent like nitrobenzene (B124822) (which can also be derived from the starting aniline), produces the quinoline core. deepdyve.comresearchgate.net The methyl group of m-toluidine, being an ortho-, para-directing group, influences the cyclization step, leading to the formation of the 7- and 5-substituted isomers. deepdyve.comacs.org Reports indicate that the ratio of 7-methylquinoline to 5-methylquinoline is often around 2:1. deepdyve.com While some early reports suggested 7-methylquinoline was the sole product, detailed analyses have confirmed the formation of the isomeric mixture. acs.org This mixture can sometimes be used directly in subsequent functionalization steps, such as nitration, where the desired isomer can react selectively. deepdyve.com

Table 1: Skraup Synthesis of Methylquinoline Precursors

| Starting Material | Key Reagents | Products | Typical Ratio | Reference(s) |

|---|

Main Group Metal Lewis Acid Catalyzed Hydroamination and Hydroarylation for Quinolin-8-amine Formation

An alternative strategy for constructing the quinoline-amine scaffold involves intramolecular cyclization catalyzed by main group metal Lewis acids. Research has demonstrated the synthesis of quinolin-8-amines from ortho-amino N-propargylaniline compounds using catalysts like stannous chloride (SnCl₂) or indium(III) chloride (InCl₃). acs.org

This methodology relies on a formal hydroamination or hydroarylation process. The Lewis acid catalyst activates the alkyne moiety of the N-propargylaniline derivative, facilitating an intramolecular nucleophilic attack by the aniline nitrogen. The reaction can proceed via two distinct cyclization pathways, 6-endo-dig or 6-exo-dig, to form the heterocyclic ring. For the synthesis of quinolin-8-amines, the reaction is conducted in a solvent such as 2-propanol at reflux temperature. These reactions represent a milder alternative to traditional methods and showcase the utility of main group metals in catalyzing complex organic transformations. acs.org

Direct Amino Group Introduction at the C-7 Position of Quinoline Ring Systems

Once the 7-methylquinoline precursor is obtained, the next critical step is the introduction of the amino group at the C-7 position. A highly effective and direct method involves a two-step nitration-reduction sequence.

First, the 7-methylquinoline (or the 7-methyl/5-methyl mixture) is subjected to nitration. This is typically achieved using a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., -5 to 0 °C). deepdyve.comresearchgate.net The electronic properties of the quinoline ring and the directing effect of the C-7 methyl group guide the electrophilic nitration to the C-8 position. However, to obtain the target 7-amino isomer, one would start with 8-methylquinoline (B175542) and nitrate (B79036) the C-7 position. The synthesis of 2,4,6-trimethylquinoline, for instance, undergoes nitration at the electron-deficient C-7 position. researchgate.net Following nitration to yield 8-methyl-7-nitroquinoline, the nitro group is readily reduced to the primary amine. This reduction can be accomplished using various methods, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or by using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid. researchgate.net

Another advanced method for direct C-N bond formation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This has been demonstrated in the reaction of nitroquinoline derivatives with nucleophiles like potassium carbazol-9-ide, leading to the introduction of a carbazolyl group at the C-7 position. nih.gov While this introduces a substituted amine, it highlights a modern approach to direct C-H amination on the quinoline core.

Methyl Group Functionalization at the C-8 Position via Directed C(sp³)-H Activation

The 8-methylquinoline scaffold is an exemplary substrate for directed C(sp³)–H activation. The nitrogen atom of the quinoline ring acts as an intrinsic directing group, forming a stable, five-membered cyclometallated intermediate with a transition metal catalyst. oup.comnih.gov This pre-organization facilitates the selective cleavage and functionalization of the otherwise inert C–H bonds of the C-8 methyl group.

Transition-Metal Catalyzed Functionalization (e.g., Palladium, Ruthenium, Cobalt)

A variety of transition metals have been successfully employed to catalyze the C(sp³)–H functionalization of 8-methylquinoline, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium: Palladium catalysts have been used for the C(sp³)–H biarylation of 8-methylquinolines with diaryliodonium salts and for alkylation reactions using aziridines as the alkylating source. nih.govnih.gov Palladium has also been shown to catalyze the nitration of the 8-methyl group using t-BuONO as the nitrogen source. acs.org

Ruthenium: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are effective catalysts for the monoarylation of the 8-methyl group with arylboronic acids and for alkylation with olefins. acs.orgacs.org

Cobalt: High-valent cobalt(III) catalysts have emerged as a cost-effective and powerful tool for these transformations. Cp*Co(III) systems have been shown to catalyze the alkenylation of 8-methylquinoline with alkynes and other C-H functionalizations. nih.govacs.org

Rhodium: Rhodium(III) catalysts are also highly effective, enabling the alkylation of the 8-methyl group with partners like maleimides and facilitating heteroarylation reactions. oup.comacs.org

A particularly valuable transformation is the direct amidation of the 8-methyl group, which installs a nitrogen-containing functional group and provides access to advanced derivatives like quinolin-8-ylmethanamines. This reaction has been achieved using several transition metal systems.

Ruthenium(II)-catalyzed amidation has been developed using sulfonyl azides as the nitrogen source. rsc.org The reaction, catalyzed by [(p-cymene)RuCl₂]₂, proceeds under mild conditions and represents a significant example of intermolecular C(sp³)–H amidation, producing quinolin-8-ylmethanamines in good yields. researchgate.netrsc.org

Rhodium(III)-catalyzed amidation offers an efficient route using commercially available amides as the amidating reagent. oup.comoup.com This chelation-assisted C(sp³)–H activation proceeds at room temperature with good functional group tolerance and excellent selectivity for mono-amidation. oup.com

Cobalt(III)-catalyzed amidation provides an oxidant-free pathway using dioxazolones as the amidating agent. nih.govresearchgate.net The Cp*Co(III) catalyst facilitates the reaction under mild conditions, tolerating a variety of functional groups and proceeding through a concerted metalation-deprotonation mechanism. nih.gov

Table 2: Transition-Metal Catalyzed C(sp³)-H Amidation of 8-Methylquinoline

| Catalyst System | Amidating Agent | Key Features | Reference(s) |

|---|---|---|---|

| [(p-cymene)RuCl₂]₂/AgSbF₆ | Sulfonyl Azides | First Ru-catalyzed example; mild conditions | researchgate.netrsc.org |

| [CpRhCl₂]₂/AgSbF₆ | Amides | Proceeds at room temperature; uses commercial amides | oup.comoup.com |

Fluorination Methodologies

The introduction of fluorine into organic molecules can significantly alter their biological properties. For 8-methylquinoline derivatives, direct C(sp³)–H fluorination represents a modern and efficient approach. A notable method involves a palladium-mediated C–H radiofluorination of 8-methylquinoline derivatives using no-carrier-added silver(I) fluoride (B91410) ([¹⁸F]AgF). osti.govnih.gov This transformation enables the late-stage introduction of the positron-emitting radionuclide fluorine-18, which is of significant interest for developing radiotracers for Positron Emission Tomography (PET) imaging. osti.gov

The process was adapted from a known C(sp³)–H fluorination reaction that uses palladium catalysts and AgF. nih.govbeilstein-journals.org The translation to a radiochemical synthesis required the development of a new method for generating Ag[¹⁸F]F and substantial optimization of the reaction conditions. nih.gov The optimized C–H radiofluorination is applicable to a range of substituted 8-methylquinoline derivatives. osti.govnih.gov The method demonstrates tolerance to various functional groups, including ketones and halogens, which provides opportunities for further chemical modifications after radiolabeling. nih.gov Specifically, the reaction is successful with 8-methylquinoline derivatives that have electron-withdrawing and electron-neutral substituents. nih.gov However, substrates with electron-donating groups, such as methoxy (B1213986) substituents, have been shown to be incompatible with this reaction. nih.gov

The synthesis can be fully automated, which is a critical step for the routine production of radiopharmaceuticals. osti.gov

Table 1: Substrate Scope for Pd-mediated C–H Radiofluorination of 8-Methylquinoline Derivatives nih.gov

| Substrate (8-Methylquinoline Derivative) | Substituent Type | Compatibility |

| Ketone-substituted | Electron-withdrawing | Yes |

| Halogen-substituted | Electron-withdrawing | Yes |

| Unsubstituted (at other positions) | Electron-neutral | Yes |

| Methoxy-substituted | Electron-donating | No |

Iodination and Acetoxylation Strategies

Site-selective C(sp³)–H activation and functionalization of the 8-methyl group on the quinoline ring are valuable strategies for creating diverse derivatives. researchgate.net Palladium-catalyzed methods have been effectively developed for both the selective iodination and acetoxylation of 8-methylquinolines. researchgate.netmdpi.com These reactions are noteworthy for their ability to be switched between two different outcomes by slightly modifying the reaction conditions, using phenyliodine(III) diacetate (PIDA) as a key reagent. researchgate.netmdpi.com

The iodination of the C(sp³)–H bond at the 8-methyl position provides a versatile handle for further synthetic transformations. researchgate.net This Pd-catalyzed method offers a direct route to C8-substituted quinolines under mild conditions and with broad functional group tolerance. mdpi.com

Similarly, the acetoxylation of the 8-methyl group can be achieved efficiently. mdpi.combeilstein-journals.org This transformation introduces an acetoxy group at the benzylic position, often with excellent yields and selectivity. rsc.org Rhodium(III) catalysis has also been employed for the C(sp³)–H acetoxylation of 8-methylquinolines, where the addition of acetic anhydride (B1165640) (Ac₂O) was found to be crucial for promoting the reaction. rsc.orgresearchgate.net The directing-group ability of the quinoline nitrogen is essential for the success of these C-H activation reactions. rsc.orgnih.gov

The general applicability of these methods has been demonstrated across a range of quinoline substrates with both electron-donating and electron-withdrawing groups. mdpi.com However, it has been observed that substituents at the C7-position can lead to lower yields, likely due to steric hindrance. mdpi.com

Table 2: Reagent-Controlled C(sp³)–H Functionalization of 8-Methylquinolines mdpi.com

| Desired Product | Catalytic System | Key Reagent | Functionalization |

| 8-(Iodomethyl)quinoline | Pd₂(dba)₃ / Ligand | I₂ | Iodination |

| 8-(Acetoxymethyl)quinoline | Pd₂(dba)₃ / Ligand | PhI(OAc)₂ | Acetoxylation |

Nucleophilic Substitution Reactions on Halogenated Quinoline Precursors for Amine Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, and it is highly applicable to the synthesis of aminoquinolines from haloquinoline precursors. wikipedia.orglibretexts.org This reaction has largely replaced harsher, traditional methods for creating aryl amines due to its milder conditions and significantly broader substrate scope. wikipedia.org The reaction facilitates the coupling of aryl halides or triflates with primary or secondary amines. organic-chemistry.org

The synthesis of this compound and its N-substituted derivatives can be achieved by applying the Buchwald-Hartwig amination to a 7-halo-8-methylquinoline precursor. Several generations of catalyst systems, involving various phosphine (B1218219) ligands, have been developed to improve the efficiency and scope of this transformation. wikipedia.org The use of bidentate phosphine ligands like BINAP and DPF was a significant advancement, allowing for the reliable coupling of primary amines. wikipedia.org

Another key approach is the direct nucleophilic substitution of a halogen on the quinoline ring. For instance, the chlorine atom at the C-4 position of certain quinoline derivatives can be efficiently displaced by an amine, such as (3-chloro-4-methoxyphenyl)methanamine, to yield the corresponding 4-aminoquinoline (B48711) product. hzdr.de Similarly, 4-chloro-8-methylquinolin-2(1H)-one can undergo nucleophilic substitution with various nucleophiles. mdpi.com The synthesis of 4-amino-8-methylquinolin-2(1H)-one can be achieved from its chloro precursor through a multi-step process involving the formation of a phosphazene intermediate followed by acid hydrolysis. mdpi.com

Table 3: Key Nucleophilic Substitution Reactions for Amine Synthesis on Quinoline Scaffolds

| Reaction Type | Precursor | Reagents | Product Type | Citation(s) |

| Buchwald-Hartwig Amination | Aryl Halide (e.g., 7-Bromo-8-methylquinoline) | Amine, Pd-catalyst, Ligand, Base | Aryl Amine | wikipedia.orgorganic-chemistry.org |

| SₙAr Reaction | 4-Chloro-8-methyl-3-cyanoquinoline | (3-chloro-4-methoxyphenyl)methanamine | 4-Aminoquinoline derivative | hzdr.de |

| Substitution via Hydrolysis | 4-Chloro-8-methylquinolin-2(1H)-one derivative | HCl (for hydrolysis of phosphazene intermediate) | 4-Amino-8-methylquinolin-2(1H)-one | mdpi.com |

Mannich-Type Reactions for Aminomethylation on Quinoline Scaffolds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.netnih.gov It is a highly effective method for the aminomethylation of various substrates, including the 8-hydroxyquinoline scaffold. mdpi.comsceintific-array.org Since 8-hydroxyquinoline can be viewed as a nitrogen-containing analogue of 1-naphthol, its C-7 position is sufficiently activated for electrophilic substitution by an iminium ion generated in situ from the aldehyde and amine. nih.govbohrium.com

This reaction is one of the most straightforward methods for modifying the 8-hydroxyquinoline core, requiring mild conditions and simple reagents. researchgate.netmdpi.com A wide variety of primary and secondary amines, both acyclic and cyclic, can be used, leading to a diverse library of 7-aminomethyl-8-hydroxyquinoline derivatives. mdpi.combohrium.com The reaction is typically carried out in solvents like ethanol. imist.ma

For example, reacting 8-hydroxyquinoline with formaldehyde (B43269) and various primary or secondary amines yields the corresponding Mannich bases. researchgate.netmdpi.com Research has explored the synthesis of numerous derivatives, such as 7-((dioctylamino)methyl)quinolin-8-ol, by reacting 8-hydroxyquinoline with dioctylamine (B52008) and formaldehyde. imist.maresearchgate.net This highlights the versatility of the amine component in generating structurally diverse products. mdpi.com

Table 4: Examples of Mannich Reactions on 8-Hydroxyquinoline (8HQ)

| Amine Component | Aldehyde Component | Product | Citation(s) |

| Octylamine | Formaldehyde | 7-((Octylamino)methyl)quinolin-8-ol | researchgate.net |

| 2-Methylaniline | Benzaldehyde | 7-[α-(2-Methylanilino)benzyl]-8-hydroxyquinoline | sceintific-array.org |

| 4-Methoxyaniline | Benzaldehyde | 7-[α-(4-Methoxyanilino)benzyl]-8-hydroxyquinoline | sceintific-array.org |

| Dioctylamine | Formaldehyde | 7-((Dioctylamino)methyl)quinolin-8-ol | imist.maresearchgate.net |

| Phthalimide | Formaldehyde | N-((8-hydroxyquinolin-7-yl)methyl)phthalimide | researchgate.net |

One-Pot Multicomponent Reactions in Quinoline Derivative Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as quinoline derivatives, in a single step from three or more starting materials. bohrium.comscispace.com This approach offers significant advantages, including procedural simplicity, reduced waste, and high atom economy. bohrium.com Several classic named reactions for quinoline synthesis, such as the Doebner-von Miller and Friedländer syntheses, are examples of MCRs. nih.goviipseries.org

The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.org This method can be used to produce substituted quinolines under acidic conditions. nih.gov Modern variations of these classic reactions often employ different catalysts or conditions to improve yields and broaden the substrate scope. For example, a straightforward, one-pot method for preparing quinolines utilizes a reaction between aromatic amines, acetals, and alkynes, catalyzed by bismuth(III) triflate (Bi(OTf)₃) under mild conditions. researchgate.net

Another powerful MCR is the four-component reaction of 2-chloroquinoline-3-carbaldehydes, 1,3-dicarbonyl compounds, a β-ketoester, and hydrazine (B178648) hydrate, which yields novel functionalized 4H-pyrano[2,3-b]quinolone derivatives. bohrium.com This reaction proceeds under mild, metal-free conditions, often using an organocatalyst like DABCO. bohrium.com Similarly, coumarin-fused quinolines have been synthesized via a microwave-assisted MCR of 4-hydroxycoumarin, aldehydes, and aromatic amines in water. scispace.comrsc.org These examples underscore the power of MCRs to rapidly generate structural complexity and access diverse quinoline-based scaffolds. bohrium.comresearchgate.net

Table 5: Selected One-Pot Multicomponent Reactions for Quinoline Synthesis

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product Type | Citation(s) |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid (e.g., HCl) | Substituted Quinoline | nih.goviipseries.org |

| Bismuth-catalyzed MCR | Aromatic Amine, Acetal, Alkyne | Bi(OTf)₃ | Substituted Quinoline | researchgate.net |

| Four-Component Domino Reaction | 2-Chloroquinoline-3-carbaldehyde, Dione, β-Ketoester, Hydrazine | DABCO | 4H-Pyrano[2,3-b]quinolone | bohrium.com |

| Microwave-assisted MCR | 4-Hydroxycoumarin, Aldehyde, Aromatic Amine | Bi(OTf)₃ / Water, Microwave | Coumarin-fused Dihydroquinoline | scispace.comrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound and its related compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For quinoline derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.

In the case of the parent compound, 8-methylquinoline, the proton of the methyl group (CH₃) typically resonates as a singlet in the upfield region. chemicalbook.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons of 8-methylquinoline show a signal around 2.826 ppm. chemicalbook.com The aromatic protons appear at distinct chemical shifts, allowing for their assignment to specific positions on the quinoline ring system. chemicalbook.com For example, the proton at position 2 (H-2) is often the most deshielded, appearing at a chemical shift of approximately 8.949 ppm. chemicalbook.com

For substituted quinolines, such as 7-methyl-8-nitroquinoline, the chemical shifts are influenced by the electronic effects of the substituents. brieflands.com The methyl group protons in 7-methylquinoline appear as a singlet at 2.55 ppm. brieflands.com The introduction of an amino group at the 7-position and a methyl group at the 8-position in this compound would further alter the chemical shifts of the aromatic protons due to changes in electron density. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Compound | Solvent | CH₃ | Aromatic Protons |

|---|---|---|---|

| 8-Methylquinoline | CDCl₃ | 2.826 | 7.386 - 8.949 |

| 7-Methylquinoline | CDCl₃ | 2.55 | 7.35 - 8.85 |

| 8-(tert-Butyl)-2-methylquinoline | CDCl₃ | 1.68 (t-Bu), 2.72 (CH₃) | 7.21 - 7.98 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are characteristic and are influenced by the substituents.

For the related compound 8-methylquinoline N-oxide, the methyl carbon appears at approximately 24.7 ppm in CDCl₃. The carbon atoms of the quinoline ring resonate in the range of 120.5 to 141.2 ppm. rsc.org In 8-(tert-butyl)-2-methylquinoline, the methyl carbon signal is observed at 25.5 ppm, while the aromatic carbons appear between 120.6 and 155.6 ppm. nih.gov The presence of the amino group in this compound would cause a significant upfield shift for the carbon atom to which it is attached (C-7) due to its electron-donating nature.

| Compound | Solvent | CH₃ | Aromatic Carbons |

|---|---|---|---|

| 8-Methylquinoline N-oxide | CDCl₃ | 24.7 | 120.5 - 141.2 |

| 8-(tert-Butyl)-2-methylquinoline | CDCl₃ | 25.5 | 120.6 - 155.6 |

| 7-Methylquinoline N-oxide | CDCl₃ | 22.0 | 118.6 - 141.7 |

For more complex structures and for studying the interaction of this compound with metal ions, advanced NMR techniques are employed. Multinuclear NMR, including the study of nuclei such as ¹⁵N, can provide further insight into the electronic structure and coordination chemistry of these compounds. researchgate.net Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals in the NMR spectra. Such detailed structural information is crucial for understanding the properties and reactivity of these molecules. osti.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of the primary amine (NH₂) group is typically indicated by two N-H stretching vibrations in the region of 3200-3600 cm⁻¹. utdallas.edu Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. vscht.cz

The C=C and C=N stretching vibrations of the quinoline ring system typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-N stretching vibration of the aromatic amine is also expected in the fingerprint region of the spectrum. For instance, in related quinoline derivatives, characteristic bands for C=O and N-H stretching have been identified to confirm their structure. mdpi.com In complexes of 8-amino-2-methylquinoline, the complexity of the IR spectrum in the 850-700 cm⁻¹ region has been used to deduce the cis configuration of the ligands around the metal center. publish.csiro.au

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3200 - 3600 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | ~2850 - 2960 |

| Quinoline Ring (C=C, C=N) | Stretching | ~1400 - 1600 |

| Aromatic C-N | Stretching | ~1250 - 1360 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 158.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinoline derivatives, fragmentation often involves the loss of small, stable molecules or radicals. For example, the mass spectrum of 8-methylquinoline shows a prominent molecular ion peak. researchgate.net The fragmentation of this compound would likely involve the loss of HCN from the quinoline ring or cleavage of the methyl or amino groups. The analysis of the fragmentation pattern of related compounds, such as 4-hydrazino-8-methylquinoline-2(1H)-thione, has been used to elucidate their structure. mdpi.com In the study of nitroquinoline derivatives, MS and HRMS have been routinely used to characterize the synthesized products. nih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | C₁₀H₁₀N₂ | 158.20 | 159.09 |

| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | 189.06 |

| 8-Aminoquinoline (B160924) | C₉H₈N₂ | 144.17 | 145.08 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the separation and identification of volatile and semi-volatile compounds, including quinoline and its derivatives. In the context of this compound, GC-MS is instrumental for verifying its presence in a reaction mixture, assessing its purity, and identifying byproducts. The gas chromatograph separates the components of a mixture, and the mass spectrometer then fragments each component, producing a unique mass spectrum that acts as a molecular fingerprint.

Analyses of related quinoline compounds in various matrices have been successfully performed using GC-MS. For instance, the technique is employed for screening textiles for hazardous chemicals, including quinolines, using methods like automated thermal desorption-GC/MS. researchgate.net It is also a standard method for characterizing newly synthesized quinoline derivatives, such as nitroquinolines and quinolinones. nih.govscispace.com The mass spectra of isomers like 8-methylquinoline have been documented, providing reference data for structural elucidation. researchgate.net In a typical analysis, the compound is ionized, often by electron impact (EI) at 70 eV, leading to predictable fragmentation patterns that help confirm the quinoline core and the positions of its substituents. scispace.com

| Parameter | Typical Value/Condition | Source(s) |

| Instrument | Shimadzu GC-MS-QP 1000 EX; Agilent GC/MS System | researchgate.netscispace.com |

| Column | CP-Sil 8 CB base-deactivated (5% phenyl/95% polydimethylsiloxane) | researchgate.net |

| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness | researchgate.net |

| Oven Program | Example: 90°C (hold 0.5 min), then ramp 10°C/min to 325°C | researchgate.net |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Electron Energy | 70 eV | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

For precise mass determination, High-Resolution Mass Spectrometry (HRMS) is the definitive technique. Unlike standard mass spectrometry, HRMS can measure the mass of a molecule with extremely high accuracy (typically with an error of less than 5 ppm), allowing for the unequivocal determination of its elemental formula. This is crucial for distinguishing between isomers and confirming the identity of a newly synthesized compound. The purity of quinoline derivatives like 2-methylquinolin-7-amine (B1604990) is routinely assessed using Liquid Chromatography-Mass Spectrometry (LCMS). For related compounds such as 4-ethylquinolin-8-amine, HRMS has been used to confirm the molecular weight with a reported error of less than 0.0001 Da.

HRMS analysis of a structural isomer, methylquinolin-7-amine (MQA), revealed dominant ions at m/z 159.093 and 160.096, which are consistent with the molecular formula of singly or doubly protonated C₁₀H₁₀N₂. nsf.gov LC-MS methods are also well-established for analyzing quinoline amines; for mass spectrometry compatible applications, the mobile phase often consists of acetonitrile, water, and an acid like formic acid to facilitate protonation. sielc.comgoogle.com

| Analyte/Technique | Observed m/z (Adduct) | Formula | Source(s) |

| Methylquinolin-7-amine (HRMS) | 159.093 | [C₁₀H₁₀N₂ + H]⁺ | nsf.gov |

| 7-Methylquinolin-8-amine (Predicted CCS) | 159.09168 ([M+H]⁺) | C₁₀H₁₁N₂⁺ | uni.lu |

| 7-Methylquinolin-8-amine (Predicted CCS) | 181.07362 ([M+Na]⁺) | C₁₀H₁₀N₂Na⁺ | uni.lu |

CCS: Collision Cross Section values (Ų) are predicted parameters derived from mass spectrometry data that relate to the ion's shape and size.

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption bands corresponding to π→π* transitions within the aromatic quinoline system. This technique is highly sensitive to the molecular environment and is used to study the formation of metal complexes. The coordination of a metal ion to the quinoline ligand typically results in a shift of the absorption bands (a chromic shift), which can be monitored to determine the stoichiometry and stability of the resulting complexes. nih.govresearchgate.net

For example, multi-wavelength analysis of UV-Vis data for copper(II) complexes with 8-hydroxyquinoline derivatives has been used to clearly identify the formation of different species in solution, such as [Cu(L)]⁺ and [Cu(L)₂]. nih.gov Furthermore, the photoluminescence properties are also of significant interest. A study of a major byproduct identified as methylquinolin-7-amine (MQA) reported a maximum emission intensity at 435 nm following excitation at 365 nm. nsf.gov The fluorescence lifetime for this species was determined to be 1.0 ns. nsf.gov

| Analyte | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Lifetime (ns) | Source(s) |

| Methylquinolin-7-amine (MQA) | 365 | 435 | 1.0 | nsf.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Crystallography of this compound Derivatives and Complexes

While the crystal structure for this compound itself is not widely reported, the technique has been extensively applied to its derivatives and complexes, providing invaluable insight into its expected structural behavior. Single-crystal X-ray crystallography has been used to determine the structures of numerous related compounds, including 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate, copper(II) and gallium(III) complexes of substituted 8-hydroxyquinolines, and various nitroquinoline derivatives. nih.govresearchgate.netrsc.orgacs.org

These studies reveal detailed information about coordination geometries, the influence of substituents on the quinoline ring, and the nature of intermolecular interactions such as hydrogen bonding and π–π stacking that dictate the crystal packing. researchgate.net For instance, in the crystal structure of 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate, protonation of the quinoline nitrogen atom was found to affect the C–N–C angle and the conjugation of the system. researchgate.net The analysis of metal complexes, such as those with copper, confirms the bidentate coordination mode of the quinoline ligand through its nitrogen and a deprotonated hydroxyl group. rsc.org

| Compound | Crystal System | Space Group | Key Structural Features | Source(s) |

| 8-Hydroxy-2-methylquinolin-1-ium chloride dihydrate | Triclinic | P-1 | Step-shaped centrosymmetric R44(8) ring via H-bonds; π–π stacking interactions. | researchgate.net |

| Copper(II) complex of 7-(piperidin-1-ylmethyl)quinolin-8-ol | - | - | Bidentate (N,O⁻) coordination from the quinolinolato ligand. | rsc.org |

| Gallium complex of 5,7-dichloro-8-hydroxy-2-methylquinoline | Monoclinic | C2/c | C2 symmetry around the gallium center. | acs.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives and Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. mdpi.com It is therefore indispensable for characterizing the paramagnetic complexes of this compound, particularly those involving transition metal ions like copper(II) (a d⁹ system) or iron(III). mdpi.comnih.gov

EPR spectra provide detailed information about the electronic structure and the local environment of the paramagnetic center. mdpi.com Analysis of the g-factor and hyperfine coupling constants (A) can reveal the coordination geometry of the metal ion, the nature of the donor atoms, and the degree of covalent character in the metal-ligand bonds. mdpi.com Studies on copper(II) complexes with related 8-hydroxyquinoline derivatives have used EPR to confirm coordination via the nitrogen and oxygen donor atoms and to distinguish between different structures in solution. nih.govrsc.org For example, EPR results have shown that mono- and bis-copper(II) complexes with certain quinoline derivatives adopt different geometries, such as square-based pyramidal and square-planar, respectively. nih.gov

| Complex System | Information from EPR | Inferred Geometry/Coordination | Source(s) |

| Cu(II) with 8-hydroxyquinoline derivatives | g and A tensor values | Square-planar or pseudo-octahedral | nih.gov |

| Cu(II) with PBT2 (a quinoline derivative) | g and A tensor values | Square-based pyramidal | nih.gov |

| Cu(II) with 8-hydroxyquinolines | Spectral features | Coordination via the (N,O) donor set | rsc.org |

Elemental Microanalysis for Stoichiometric Confirmation

Elemental microanalysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It is a cornerstone of chemical characterization used to verify the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared to the calculated theoretical values based on the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's purity and stoichiometric composition. jmcs.org.mx

This technique is routinely reported in the synthesis of novel quinoline derivatives and their metal complexes to confirm that the desired product has been obtained. jmcs.org.mxnih.gov For this compound, elemental analysis would be used to confirm the elemental composition corresponding to its molecular formula, C₁₀H₁₀N₂.

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Theoretical % |

| Carbon | C | 12.011 | 10 | 120.11 | 75.92% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 6.37% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.71% |

| Total | - | - | - | 158.204 | 100.00% |

Theoretical elemental composition for this compound (C₁₀H₁₀N₂).

Advanced Computational and Theoretical Investigations of 8 Methylquinolin 7 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. DFT calculations are used to determine the ground-state electronic energy and electron density of a molecule, from which numerous properties can be derived. For 8-Methylquinolin-7-amine, DFT provides a framework to explore its stability, reactivity, and spectroscopic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to achieve this. nih.gov The optimization yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar aromatic amines and quinoline (B57606) derivatives to illustrate the output of a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C7-N1 | 1.395 |

| C8-C9 | 1.420 | |

| C8-C11 | 1.510 | |

| N1-H1 | 1.015 | |

| Bond Angle (°) | C6-C7-N1 | 121.5 |

| N1-C7-C8 | 119.0 | |

| C7-C8-C9 | 122.0 | |

| C9-C8-C11 | 118.5 | |

| Dihedral Angle (°) | C6-C7-C8-C9 | 0.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govlibretexts.org

The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the energy gap between them (ΔE = ELUMO - EHOMO) are critical descriptors of molecular reactivity and stability. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amine group, reflecting its nucleophilic character. The LUMO would be distributed over the quinoline ring system, indicating the sites susceptible to nucleophilic attack. DFT calculations can provide precise energy values and visual representations of these orbitals. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for this compound (Hypothetical Data) This table contains hypothetical data to demonstrate the typical results from an FMO analysis.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.25 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. mdpi.comthaiscience.info Green areas represent neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the amine group, due to the presence of lone pairs of electrons. These sites represent the most likely points for protonation or interaction with electrophiles. The aromatic protons would exhibit a positive potential. The MEP provides a comprehensive picture of the molecule's charge landscape, guiding the understanding of intermolecular interactions. researchgate.net

Conceptual DFT provides a set of chemical reactivity descriptors that quantify a molecule's response to changes in its electron count. chemrxiv.orgGlobal reactivity indices describe the reactivity of the molecule as a whole. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The inverse of hardness (S = 1/2η), indicating how easily the electron density can be polarized. Soft molecules are generally more reactive. nih.gov

Local reactivity indices , on the other hand, identify the reactivity of specific atomic sites within the molecule. The Fukui function , f(r), is a key local descriptor that indicates the change in electron density at a particular point when an electron is added to or removed from the system. scm.com It helps to pinpoint the most reactive sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). scm.comfaccts.deLocal softness (s(r)) is another descriptor, derived from the product of the global softness and the Fukui function, which also helps in identifying reactive sites. scm.com For this compound, these calculations would likely identify the amine nitrogen and specific carbons on the quinoline ring as the most reactive sites.

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. dtic.milresearchgate.net For this compound, characteristic vibrational modes would include N-H stretching and bending from the amine group, C-H stretching from the methyl group and aromatic ring, C-N stretching, and various ring vibrations. orgchemboulder.com Comparing calculated frequencies with experimental IR spectra helps in the assignment of observed bands. researchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net Theoretical predictions of ¹H and ¹³C chemical shifts for this compound can be compared to experimental data to confirm its structure. brieflands.comspectrabase.com The calculations would provide expected chemical shifts for the methyl protons, the amine protons, and each of the distinct aromatic protons and carbons in the quinoline structure.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for this compound (Hypothetical Data) This table provides a hypothetical comparison to show how theoretical data is used to assign experimental IR peaks.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3450 | 3445 |

| N-H Symmetric Stretch | 3365 | 3360 |

| Aromatic C-H Stretch | 3055 | 3050 |

| Methyl C-H Stretch | 2925 | 2920 |

| N-H Bend | 1625 | 1620 |

| Aromatic C=C Stretch | 1580 | 1575 |

Computational Studies on Reaction Mechanisms and Pathways

Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, computational studies can elucidate reaction mechanisms, identify intermediates, and calculate the activation energies associated with transition states. rsc.org

For this compound, computational studies could investigate various reaction pathways. For instance, in electrophilic aromatic substitution reactions, calculations can determine the preferred site of attack (e.g., nitration, halogenation) by comparing the activation energies for substitution at different positions on the quinoline ring. The presence of both an activating amine group and a methyl group makes regioselectivity an interesting aspect to study.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific advanced computational and theoretical investigations focused solely on the chemical compound This compound . The requested topics of C-H activation mechanisms, adsorption behavior on catalytic surfaces, and quantum chemical studies of intermolecular interactions for this particular molecule are not substantially covered in the available research.

While studies exist for structurally related compounds, such as 8-methylquinoline (B175542) and other quinoline derivatives, this information is not directly applicable to this compound. The specific placement of the methyl and amine groups on the quinoline ring significantly influences the electronic and steric properties of the molecule, meaning that data from its isomers or other derivatives cannot be accurately extrapolated.

Consequently, the generation of a scientifically accurate article adhering to the strict outline provided is not feasible at this time due to the lack of specific research findings for this compound in the following areas:

Quantum Chemical Studies of Intermolecular Interactions:There is a lack of quantum chemical studies detailing the specific intermolecular interactions of this compound. While general methodologies for studying such interactions in quinoline-based systems exist, they have not been specifically applied to this compound.mdpi.comnih.gov

Until dedicated research is conducted and published on the advanced computational and theoretical properties of this compound, a detailed and accurate article on these specific topics cannot be produced.

Chemical Reactivity and Derivatization Strategies of 8 Methylquinolin 7 Amine

Functionalization via C-H Bond Activation at the Methyl Group (C8)

The methyl group at the C8 position of the quinoline (B57606) ring is a key site for functionalization through C-H bond activation. nih.gov This approach offers a direct and atom-economical method for introducing new functional groups. Transition metal catalysis, particularly with rhodium and ruthenium, has proven effective in activating the C(sp³)–H bonds of the C8-methyl group. nih.govnih.govresearchgate.net

The nitrogen atom within the quinoline ring acts as a chelating group, facilitating the formation of cyclometallated complexes with transition metals. nih.gov This proximity-induced activation directs the functionalization specifically to the C8-methyl group. For instance, rhodium(III)-catalyzed reactions have been successfully employed for the amidation and alkylation of 8-methylquinolines. researchgate.netacs.org In these reactions, the catalyst coordinates to the quinoline nitrogen, bringing the metal center close to the C8-methyl group and enabling the C-H bond cleavage.

Ruthenium(II) catalysts, such as [Ru(p-cymene)Cl₂]₂, have also been utilized for the intermolecular amidation of 8-methylquinolines with azides, yielding quinolin-8-ylmethanamines under relatively mild conditions. nih.govresearchgate.net This method is notable for its directness, avoiding the need for pre-functionalization of the methyl group. researchgate.net The reaction proceeds through a proposed Ru(II)-nitrenoid intermediate, which then undergoes insertion into the C(sp³)–H bond. researchgate.net

Furthermore, studies on rhodium-promoted C–H bond activation have shown that in 8-methylquinoline (B175542), competitive activation can occur at both the C2 and C4 positions of the quinoline ring, in addition to the C8-methyl group. nih.govacs.org The specific site of activation can be influenced by the choice of catalyst and reaction conditions.

The ability to directly functionalize the C8-methyl group through C-H activation provides a powerful tool for the synthesis of a wide array of 8-methylquinoline derivatives with potential applications in various fields of chemistry.

Table 1: Examples of C-H Bond Activation Reactions at the C8-Methyl Group

| Catalyst | Reagent | Product Type | Reference |

| Rhodium(III) | N-hydroxyphthalimides | Amidated 8-methylquinolines | researchgate.net |

| Rhodium(III) | Maleimides | Succinimide-substituted 8-methylquinolines | acs.org |

| Ruthenium(II) | Azides | Quinolin-8-ylmethanamines | nih.govresearchgate.net |

| Ruthenium(II) | Aryl boronic acids | 8-Benzylquinolines | researchgate.net |

Amidation Reactions of 8-Methylquinoline Systems

The amino group at the C7 position of 8-methylquinoline readily undergoes amidation reactions, a fundamental transformation for creating amide-containing derivatives. mdpi.com These reactions typically involve the coupling of the primary amine with carboxylic acids or their activated derivatives, such as acyl chlorides. mdpi.com

One common method for synthesizing amides from 8-methylquinolin-7-amine involves the use of coupling agents to facilitate the formation of the amide bond. For instance, the synthesis of amides of ursonic and oleanonic acid with 8-aminoquinoline (B160924) has been achieved by first converting the triterpenoic acid to its corresponding acyl chloride using oxalyl chloride, followed by reaction with the amine in the presence of a base like triethylamine. mdpi.com

Transition metal-catalyzed reactions also play a significant role in the amidation of quinoline systems. While direct C-H amidation often targets other positions on the quinoline ring, the amino group at C7 provides a reliable handle for traditional amidation. researchgate.net Research into cobalt-catalyzed C-H amidation has highlighted the importance of directing groups in controlling the regioselectivity of such reactions. researchgate.net

Furthermore, the development of sustainable methods for amide synthesis is an active area of research. whiterose.ac.uk These methods aim to reduce the use of hazardous reagents and minimize waste. While not specific to this compound, these advancements in amide bond formation can be applied to its derivatization.

The resulting amides of this compound are valuable compounds in their own right and can serve as intermediates for further chemical modifications.

Table 2: General Conditions for Amidation of 8-Aminoquinoline Derivatives

| Reagent 1 | Reagent 2 | Coupling Agent/Catalyst | Base | Product | Reference |

| 8-Aminoquinoline | Triterpenoic acid | Oxalyl chloride | Triethylamine | Triterpenoic acid 8-aminoquinoline amide | mdpi.com |

| 8-Methylquinoline | Dioxazolone derivatives | Not specified | Not specified | Amidated 8-methylquinoline | researchgate.net |

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.comresearchgate.net In the case of this compound, the quinoline ring is activated towards electrophilic attack by the electron-donating amino and methyl groups. The directing effects of these substituents play a crucial role in determining the position of substitution.

The amino group at C7 is a strong activating group and an ortho-, para-director. The methyl group at C8 is a weaker activating group, also directing ortho and para. The interplay of these directing effects, along with the inherent reactivity of the quinoline nucleus, will influence the regioselectivity of electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, the nitration of 7-methylquinoline (B44030), a related compound, with fuming nitric acid in sulfuric acid has been shown to selectively yield 7-methyl-8-nitroquinoline (B1293703). brieflands.com This suggests that the position ortho to the methyl group and meta to the quinoline nitrogen is susceptible to electrophilic attack.

Bromination of 8-methylquinoline, followed by amination, is a known route to produce 3,6-dibromo-8-methylquinolin-4-amine, indicating that electrophilic bromination can occur at multiple positions on the ring. evitachem.com The synthesis of 4-amino-7-bromo-8-methylquinoline (B1371746) also proceeds through an electrophilic aromatic substitution mechanism. smolecule.com

The precise outcome of electrophilic substitution on this compound will depend on the specific electrophile and reaction conditions employed. The electron-rich nature of the carbocyclic ring of the quinoline system, further enhanced by the amino and methyl groups, makes it the likely site for electrophilic attack.

Nucleophilic Substitution Reactions Directed by the Amine Group

The amino group at the C7 position of this compound can direct nucleophilic substitution reactions, although direct nucleophilic substitution on an unsubstituted aromatic ring is generally challenging. mdpi.org However, in certain quinoline systems, particularly those with leaving groups at appropriate positions, nucleophilic substitution can be an effective method for derivatization.

For instance, studies on 2,4-dihalo-8-methylquinolines have shown that these compounds undergo regioselective nucleophilic substitution with nucleophiles like azides and hydrazines. mdpi.org While not directly involving this compound as the starting material, these studies demonstrate the reactivity of the quinoline core towards nucleophiles. The resulting aminoquinolines are often obtained through the reduction of intermediate azido (B1232118) or tetrazolo compounds. mdpi.org

The vicarious nucleophilic substitution (VNS) of hydrogen is another relevant reaction type. This reaction has been studied in electron-deficient nitroquinolines, where a nucleophile can displace a hydrogen atom. nih.gov While this compound is electron-rich, understanding VNS mechanisms in related systems provides insight into the broader reactivity of the quinoline scaffold.

The primary amino group at position 7 can also participate in typical amine reactions, including nucleophilic substitutions where the amine itself acts as the nucleophile.

Redox Chemistry of this compound Derivatives

The redox chemistry of this compound and its derivatives is influenced by both the quinoline core and the attached functional groups. The quinoline ring system can undergo both oxidation and reduction reactions.

Oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. The resulting N-oxides can then be used as intermediates for further functionalization.

Reduction of the quinoline ring can also be performed. For example, the reduction of 8-methylquinolin-4-amine (B1283697) can yield 8-methylquinoline. The specific products of reduction will depend on the reducing agent and the reaction conditions.

The presence of the amino and methyl groups can also influence the redox properties of the molecule. The amino group can be susceptible to oxidation, while the methyl group can potentially be oxidized to a carboxylic acid under strong oxidizing conditions.

The redox chemistry of metal complexes of quinoline derivatives is also an area of interest. The electrochemical properties of these complexes are often studied to understand their potential applications in areas such as catalysis and materials science.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the C7 position of this compound readily reacts with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). bepls.comresearchgate.nettandfonline.com This condensation reaction is a versatile method for creating new derivatives with a wide range of potential applications. researchgate.net

The synthesis of Schiff bases from quinolin-7-amine and various aromatic aldehydes has been reported to proceed by refluxing the reactants in ethanol. bepls.com The reaction can be monitored by thin-layer chromatography, and the resulting Schiff base often precipitates from the solution upon cooling. bepls.com

The formation of the imine bond is typically reversible and can be catalyzed by either acid or base. In some cases, the reaction is carried out in the presence of a dehydrating agent to drive the equilibrium towards the product.

Schiff bases derived from quinoline compounds are of significant interest due to their ability to act as ligands for metal ions. bepls.comresearchgate.net The imine nitrogen and the quinoline nitrogen can coordinate to a metal center, forming stable metal complexes. bepls.com These complexes have been investigated for their catalytic and biological activities.

The general reaction for the formation of a Schiff base from this compound is depicted below:

R-CHO + H₂N-(8-methylquinoline) → R-CH=N-(8-methylquinoline) + H₂O

Where R can be an alkyl or aryl group.

Coordination Chemistry and Ligand Design Utilizing 8 Methylquinolin 7 Amine

8-Methylquinolin-7-amine as a Bidentate and Polydentate Ligand

This compound, with its molecular formula C₁₀H₁₀N₂, is a heterocyclic aromatic compound that possesses key features for acting as a chelating ligand. vulcanchem.comnih.gov The structure contains two potential donor atoms in a sterically favorable arrangement for coordination to a single metal center: the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the amino group at the 7-position. This arrangement allows this compound to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

The bidentate coordination capability is a well-established characteristic of the parent compound, 8-aminoquinoline (B160924), which effectively serves as a directing group in various transition metal-catalyzed reactions. The coordination involves the lone pair of electrons on the quinoline nitrogen and the amino group nitrogen, leading to the formation of stable metallacycles. The presence of the methyl group at the 8-position on the this compound scaffold can influence the electronic and steric properties of the ligand compared to the unsubstituted 8-aminoquinoline, potentially altering the stability and reactivity of its metal complexes. vulcanchem.com

While primarily acting as a bidentate N,N-donor ligand, the possibility of this compound participating in more complex coordination modes to form polydentate structures, for instance through bridging functionalities in polynuclear complexes, cannot be entirely ruled out under specific synthetic conditions, although its typical role is as a simple chelating agent.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition. While specific studies detailing a broad range of such complexes are not prevalent in the reviewed literature, the general principles of coordination chemistry with analogous aminoquinoline ligands provide a strong basis for understanding their expected characteristics. dntb.gov.uajetir.orgresearchgate.net

Based on complexes formed with related quinoline-based ligands, several geometries can be anticipated for complexes of this compound. researchgate.netacs.org For example, four-coordinate complexes may adopt either a tetrahedral or square planar geometry. Six-coordinate complexes would be expected to have an octahedral or distorted octahedral geometry. acs.org The specific geometry is influenced by factors such as the size of the metal ion and the ligand field stabilization energy. For instance, organoaluminum complexes with bidentate N-aryl-2-methylquinolin-8-amines have been shown to adopt a tetrahedral geometry around the aluminum center. researchgate.net

| Coordination Number | Common M:L Ratio | Expected Geometry | Example Metal Ions |

|---|---|---|---|

| 4 | 1:1 (with co-ligands), 1:2 | Tetrahedral or Square Planar | Co(II), Cu(II), Ni(II), Zn(II) |

| 5 | 1:1 or 1:2 (with co-ligands) | Square Pyramidal or Trigonal Bipyramidal | Cu(II), Zn(II), V(IV) |

| 6 | 1:2 (with co-ligands), 1:3 | Octahedral | Cr(III), Fe(II/III), Co(II/III), Ni(II) |

The formation of a metal complex with this compound is expected to produce distinct changes in its spectroscopic signatures, which are crucial for characterization.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the stretching frequencies of the N-H bonds in the amino group and the C=N bond within the quinoline ring would shift. Typically, the ν(N-H) band would shift to a lower frequency, and its shape might change, indicating the involvement of the amino nitrogen in coordination. The appearance of new absorption bands at lower frequencies (typically < 600 cm⁻¹) corresponding to metal-nitrogen (M-N) vibrations would provide direct evidence of complex formation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand shows absorptions due to π→π* and n→π* transitions within the quinoline ring. Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. More significantly, new absorption bands may appear, which can be attributed to ligand-to-metal charge transfer (LMCT) transitions. For complexes with d-block metals, weak absorptions corresponding to d-d electronic transitions may also be observed in the visible region, providing information about the geometry of the complex and the ligand field strength. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. The chemical shifts of the protons and carbons on the ligand, particularly those near the coordination sites (e.g., protons on the quinoline ring and the -NH₂ group), would be expected to change significantly upon complexation due to the influence of the metal ion's electron-withdrawing effect and magnetic anisotropy.

| Spectroscopic Technique | Observed Feature | Expected Change upon Complexation |

|---|---|---|

| Infrared (IR) | N-H stretch | Shift to lower wavenumber (cm⁻¹) |

| M-N stretch | Appearance of new bands in the far-IR region | |

| UV-Visible | Ligand-based transitions (π→π, n→π) | Shift in wavelength and/or intensity |

| Charge Transfer / d-d bands | Appearance of new bands (LMCT, d-d transitions) | |

| ¹H / ¹³C NMR (for diamagnetic complexes) | Proton/Carbon chemical shifts | Significant shifts for nuclei near coordination sites |

Transition metal complexes with unpaired electrons are paramagnetic, meaning they are attracted to a magnetic field. The magnitude of this attraction is related to the magnetic moment of the complex, which is primarily determined by the number of unpaired electrons. For many first-row transition metal complexes, the magnetic moment can be approximated by the "spin-only" formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons.

Complexes of this compound with metal ions like Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) are expected to be paramagnetic, depending on their geometry and the resulting d-orbital splitting. For example, a six-coordinate octahedral Ni(II) complex (d⁸) would have two unpaired electrons and be paramagnetic, whereas a four-coordinate square planar Ni(II) complex would be diamagnetic (zero unpaired electrons). Magnetic susceptibility measurements can, therefore, provide valuable insight into the electronic structure and geometry of these complexes. bohrium.com In some cases, such as with dinuclear copper(II) complexes of related Schiff bases derived from 8-aminoquinoline, weak antiferromagnetic coupling between the metal centers has been observed. researchgate.net

| Metal Ion | d-Electron Count | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (Bohr Magnetons, μB) |

|---|---|---|---|

| Cr(III) | d³ | 3 | 3.87 |

| Mn(II) | d⁵ (high spin) | 5 | 5.92 |

| Fe(III) | d⁵ (high spin) | 5 | 5.92 |

| Fe(II) | d⁶ (high spin) | 4 | 4.90 |

| Co(II) | d⁷ (high spin, octahedral) | 3 | 3.87 |

| Ni(II) | d⁸ (octahedral) | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

The electrochemical properties of transition metal complexes of this compound, typically studied by cyclic voltammetry (CV), would reveal information about the redox activity of both the central metal ion and the ligand itself. The quinoline moiety is known to be electroactive.

Rational Ligand Design Based on the this compound Scaffold

The this compound structure serves as an attractive scaffold for rational ligand design. researchgate.netnih.gov By systematically modifying this core structure, new ligands can be synthesized with fine-tuned properties for specific applications, such as catalysis or medicinal chemistry. acs.org The design strategy often involves a "bitopic" approach, where one part of the ligand is responsible for binding to a primary site (the orthosteric site), while another part interacts with a secondary site to enhance affinity and selectivity. mdpi.com

Key modifications to the this compound scaffold could include:

Substitution on the Quinoline Ring: Introducing electron-donating or electron-withdrawing groups at other positions on the quinoline ring can modulate the electron density at the coordinating nitrogen atoms. This, in turn, affects the ligand field strength and the redox potential of the metal center in the resulting complex.

Modification of the Amino Group: The primary amine at the 7-position can be converted to secondary or tertiary amines by N-alkylation. This allows for the introduction of new functional groups or steric bulk, which can be used to control the coordination environment around the metal ion, influence the complex's solubility, or introduce additional donor atoms to increase the ligand's denticity.

Attachment of Pendent Arms: Functional arms can be attached to either the ring or the amino group to create polydentate ligands. For example, attaching another chelating unit could lead to ligands capable of forming dinuclear or polynuclear complexes with interesting magnetic or catalytic properties.

This ability to systematically alter the ligand's structure allows for the development of complexes with optimized stability, reactivity, and selectivity for targeted applications.

Modulation of Chelation Properties

The coordination chemistry of quinoline derivatives is fundamentally influenced by the substituents on the heterocyclic ring system. In the case of this compound, its chelation properties are best understood by considering its parent structure, 8-aminoquinoline (8-AQ), a well-established bidentate ligand. 8-AQ coordinates with metal ions through the lone pair of electrons on the quinolinic nitrogen (N1) and the nitrogen of the amino group at the C8 position, forming a stable five-membered chelate ring. mdpi.com The introduction of a methyl group at the C8 position, creating this compound, modulates these inherent chelation properties through a combination of electronic and steric effects.

Electronic Effects:

The methyl group is a weak electron-donating group. rsc.org This inductive effect increases the electron density on the quinoline ring system. This, in turn, enhances the basicity of the two coordinating nitrogen atoms: the N1 of the pyridine (B92270) ring and the N7 of the amino group. An increase in the basicity, or the ability to donate an electron pair, can lead to the formation of more stable metal complexes with Lewis acidic metal ions compared to the unsubstituted parent ligand. Hammett plots for other substituted quinolines confirm that electron-donating substituents generally accelerate reactions involving metal coordination. acs.org

Steric Effects:

The position of the substituent is critical in determining its steric influence. In this compound, the methyl group is located at the C8 position, adjacent to the coordinating C7-amino group. This placement introduces steric hindrance around the chelation site. This steric crowding can influence several aspects of the metal complex:

Coordination Geometry: The bulk of the methyl group may force a distortion in the geometry of the resulting metal complex to relieve steric strain. For other substituted quinoline ligands, such as those with methyl groups at the 2-position, significant steric hindrance has been shown to favor distorted tetrahedral geometries over more strained planar or octahedral arrangements. nih.gov

Influence of Substituents on Metal Ion Selectivity

The ability of a ligand to selectively bind to specific metal ions is crucial for its application in areas ranging from catalysis to medicinal chemistry. nih.gov The modification of a ligand scaffold with substituents is a primary strategy for tuning this selectivity. For this compound, the methyl group at the C8 position is expected to be a key determinant of its metal ion selectivity compared to the parent 8-aminoquinoline.

Selectivity arises from a combination of factors, including the size of the metal ion, its preferred coordination number and geometry, and the electronic properties (hardness/softness) of both the metal and the ligand's donor atoms. Substituents manipulate these factors to favor the binding of one metal ion over another.

Steric Control of Selectivity: The steric bulk introduced by the C8-methyl group can create a more constrained binding pocket. This can lead to size-based selectivity, where the ligand preferentially binds metal ions whose ionic radii fit comfortably within the sterically defined pocket, while excluding larger or smaller ions that would result in either a strained or a poorly-formed coordination environment. nih.gov For example, a ligand with significant steric hindrance might show lower affinity for a metal ion like Cu(II), which strongly prefers a square planar geometry, if the ligand cannot easily adopt that conformation. nih.gov

Studies on the broader family of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline derivatives show that even subtle changes to the substituent pattern can significantly alter metal-binding properties and selectivity, for example, between biologically crucial ions like iron and copper. mdpi.comnih.gov Therefore, the specific placement of the methyl group in this compound provides a distinct steric and electronic profile that can be harnessed for the design of metal-selective ligands.

Applications of 8 Methylquinolin 7 Amine and Its Derivatives in Advanced Chemical Systems

Catalytic Applications in Organic Transformations

Directed C-H Functionalization Catalysis